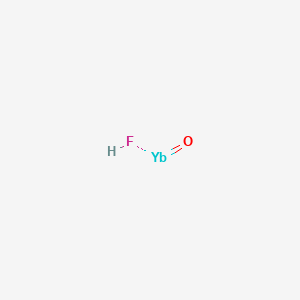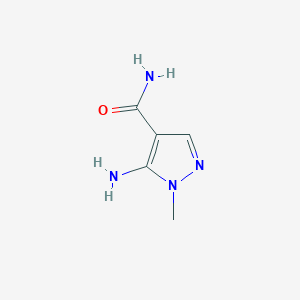![molecular formula C30H33F21O6Yb B097594 Yb[fod]3 CAS No. 18323-96-1](/img/structure/B97594.png)
Yb[fod]3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) is a chemical compound with the molecular formula C30H30F21O6Yb. It is a coordination complex where ytterbium is bonded to three heptafluoro-2,2-dimethyl-3,5-octanedionato ligands. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and biochemistry .
Aplicaciones Científicas De Investigación
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as luminescent materials and magnetic materials.
Biochemistry: It is used as a reagent in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of biomolecules
Mecanismo De Acción
Target of Action
The primary target of Yb[fod]3 is the carbonyl oxygen atom of the substrate . This interaction is crucial for the compound’s function and results in significant changes in the substrate’s conformation .
Mode of Action
This compound interacts with its targets through coordination. It primarily coordinates at the carbonyl oxygen atom of the substrate . This coordination gives rise to a secondary tetrachelate, leading to a corresponding change in the conformation of the substrate molecule .
Biochemical Pathways
It’s known that the compound’s coordination at the carbonyl oxygen atom can lead to significant changes in the substrate’s conformation . This suggests that this compound may influence biochemical pathways involving the substrate.
Result of Action
The result of this compound’s action is a significant change in the conformation of the substrate molecule . This change could potentially influence various cellular processes, depending on the nature of the substrate.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, steric hindrances in the vicinity of the substrate coordination centers and concurrent coordination of other electron-donor groups present in the substrate molecule can affect the possibility for chelation
Métodos De Preparación
The synthesis of (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) typically involves the reaction of ytterbium salts with heptafluoro-2,2-dimethyl-3,5-octanedione. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled conditions. The product is then purified through recrystallization to obtain a high-purity crystalline powder .
Análisis De Reacciones Químicas
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the heptafluoro-2,2-dimethyl-3,5-octanedionato ligands are replaced by other ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules, which can be used in catalysis and materials science
Comparación Con Compuestos Similares
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) can be compared with other similar compounds, such as:
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)neodymium
These compounds share similar structures but differ in the central metal ion, which imparts unique properties and applications to each compound .
Propiedades
Número CAS |
18323-96-1 |
|---|---|
Fórmula molecular |
C30H33F21O6Yb |
Peso molecular |
1061.6 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;ytterbium |
InChI |
InChI=1S/3C10H11F7O2.Yb/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3; |
Clave InChI |
PIJRFKQYYIPXSM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Yb+3] |
SMILES isomérico |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Yb] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Yb] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,4'-Methylenebis[n-(2,3-epoxypropyl)-N-metylaniline]](/img/structure/B97523.png)






